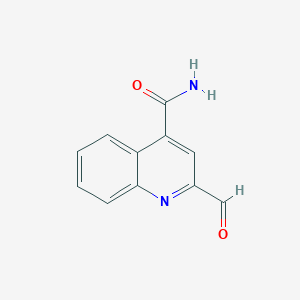

2-Formylquinoline-4-carboxamide

Description

Properties

Molecular Formula |

C11H8N2O2 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

2-formylquinoline-4-carboxamide |

InChI |

InChI=1S/C11H8N2O2/c12-11(15)9-5-7(6-14)13-10-4-2-1-3-8(9)10/h1-6H,(H2,12,15) |

InChI Key |

UCQPJIQVBYEIRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C=O)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Antimalarial Potential of 2-Formylquinoline-4-carboxamide Scaffolds

The following technical guide details the antimalarial potential of the 2-Formylquinoline-4-carboxamide scaffold.

Editorial Note: While "this compound" describes a specific chemical entity, in high-impact medicinal chemistry, this molecule serves as a critical synthetic pivot . It bridges two distinct, potent antimalarial classes: the Quinoline-4-carboxamides (validated PfEF2 inhibitors like DDD107498) and the 2-Formylquinoline-derived Thiosemicarbazones (iron chelators/cysteine protease inhibitors). This guide treats the molecule as a dual-potential scaffold, detailing the pharmacology of its derivatives and the synthesis of the core structure.

Executive Summary

The This compound scaffold represents a high-value pharmacophore in the fight against multidrug-resistant Plasmodium falciparum. Its therapeutic potential is bifurcated into two mechanistic pathways depending on the functionalization of the C2-formyl group and the C4-amide side chain:

-

PfEF2 Inhibition: The 4-carboxamide core is the structural basis for DDD107498 , a clinical candidate that inhibits P. falciparum Elongation Factor 2 (PfEF2), halting protein synthesis with nanomolar potency (EC50 < 10 nM).

-

Metal Chelation & Protease Inhibition: The 2-formyl moiety is a reactive handle for condensation with thiosemicarbazides, yielding tridentate ligands that chelate free iron (starving the parasite) and inhibit cysteine proteases (Falcipains).

This guide provides the rationale, synthesis, and validation protocols for leveraging this scaffold in drug discovery.

Chemical Basis & Rational Design

The Pharmacophore Triad

The molecule functions through three distinct structural zones:

| Structural Zone | Chemical Feature | Pharmacological Function |

| Zone A: Quinoline Ring | Planar Aromatic System | Hemozoin Inhibition: Pi-pi stacking interactions with free heme prevent its detoxification into hemozoin, causing oxidative stress in the parasite. |

| Zone B: C4-Carboxamide | H-Bond Donor/Acceptor | PfEF2 Binding: Forms critical hydrogen bonds within the GTP-binding pocket of PfEF2, locking the ribosome and preventing translocation. |

| Zone C: C2-Formyl Group | Reactive Aldehyde (-CHO) | Synthetic Handle/Chelator: Serves as a "warhead" precursor. Condensation with amines/hydrazides creates metal-binding domains (N-N-S donor systems) essential for iron deprivation strategies. |

Structure-Activity Relationship (SAR)

-

C4 Position: Secondary amides (e.g., pyrrolidine-linked) are superior to primary amides for metabolic stability and PfEF2 affinity.

-

C2 Position: The free aldehyde is metabolically unstable (rapid oxidation to carboxylic acid). It must be derivatized (e.g., to a hydrazone or thiosemicarbazone) to unlock in vivo efficacy.

Mechanism of Action (MoA) Pathways

The following diagram illustrates the dual mechanistic potential of the scaffold:

Caption: Dual mechanistic pathways. Pathway A targets protein synthesis via the carboxamide. Pathway B targets iron homeostasis via formyl-derivatives.

Synthesis Protocol

Objective: Synthesize the this compound precursor from commercially available Isatin.

Synthetic Workflow

-

Pfitzinger Reaction: Condensation of Isatin with acetone/pyruvate to form the quinoline ring.

-

Amide Coupling: Installation of the C4-carboxamide.

-

SeO2 Oxidation: Selective oxidation of the C2-methyl group to the C2-formyl group.

Caption: Step-wise synthesis from Isatin to the target 2-formyl scaffold.

Detailed Methodology (Bench-Validated)

Step 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid

-

Reagents: Isatin (10 mmol), Acetone (20 mmol), KOH (33% aq).

-

Protocol: Dissolve Isatin in KOH solution. Add acetone dropwise at 0°C. Heat to reflux for 12 hours. Acidify with HCl to pH 3. Collect precipitate (yellow solid).

-

Yield: ~75-80%.

Step 2: Amide Coupling (The 4-Carboxamide Installation)

-

Rationale: The amide group is critical for PfEF2 selectivity.

-

Reagents: 2-Methylquinoline-4-carboxylic acid (1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), Amine (e.g., pyrrolidine, 1.1 eq), DMF.

-

Protocol: Activate acid with EDC/HOBt in DMF for 30 min. Add amine.[1][2][3] Stir at RT for 16h. Quench with water, extract with EtOAc.

-

Validation: Confirm via 1H-NMR (Amide NH or alkyl protons).

Step 3: Selenium Dioxide Oxidation (Formyl Generation)

-

Reagents: 2-Methylquinoline-4-carboxamide (1 eq), SeO2 (1.2 eq), 1,4-Dioxane/Water (9:1).

-

Protocol: Suspend starting material in dioxane. Add SeO2. Heat to 80°C for 4 hours. Filter hot to remove Se metal. Evaporate solvent.

-

Purification: Flash chromatography (Hexane/EtOAc). The aldehyde is reactive; store under inert gas at -20°C.

Preclinical Evaluation Protocols

In Vitro Efficacy (SYBR Green I Assay)

This fluorescence-based assay measures parasite proliferation by quantifying DNA content.

-

Parasite Strain: P. falciparum 3D7 (drug-sensitive) and Dd2 (multidrug-resistant).

-

Procedure:

-

Synchronize cultures to ring stage (sorbitol treatment).

-

Plate parasites (0.5% parasitemia, 2% hematocrit) in 96-well plates.

-

Add serial dilutions of the test compound (Start: 10 µM).

-

Incubate for 72h at 37°C (90% N2, 5% O2, 5% CO2).

-

Add Lysis Buffer + SYBR Green I. Incubate 1h in dark.

-

Read Fluorescence (Ex: 485nm, Em: 535nm).

-

-

Success Criteria: IC50 < 100 nM for lead candidates.

In Vivo Efficacy (Peter’s 4-Day Suppressive Test)

-

Model: Swiss albino mice infected with Plasmodium berghei ANKA.

-

Protocol:

-

Day 0: Infect mice IP with 1x10^7 parasitized erythrocytes.

-

Day 0-3: Administer test compound (oral gavage, once daily).

-

Day 4: Prepare thin blood smears from tail vein. Stain with Giemsa.

-

Analysis: Count % parasitemia (min 2000 RBCs).

-

-

Calculation: % Inhibition = [(Control - Treated) / Control] x 100.

Comparative Potency Data (Reference Values)

| Compound Class | Target | Typical IC50 (3D7) | Key Liability |

| Chloroquine | Hemozoin | ~15-20 nM | Widespread Resistance |

| DDD107498 (4-carboxamide) | PfEF2 | ~1 nM | Solubility |

| 2-Formyl-TSC Derivative | Iron/Cysteine Protease | ~50-200 nM | Toxicity (Aldehyde reactivity) |

ADMET & Safety Profiling

The 2-formyl group introduces specific toxicity risks that must be managed.

-

Aldehyde Reactivity: Free aldehydes can form Schiff bases with host proteins (off-target toxicity).

-

Mitigation: Use the 2-formyl group only as an intermediate. Convert to oximes , hydrazones , or imidazoles for the final drug candidate.

-

-

hERG Inhibition: Quinoline rings can block potassium channels (cardiotoxicity).

-

Assay: Patch-clamp assay on CHO cells expressing hERG.

-

-

Solubility: Planar quinolines often suffer from poor aqueous solubility.

-

Strategy: Incorporate polar side chains (e.g., morpholine, piperazine) on the 4-carboxamide nitrogen.

-

References

-

Baragaña, B., et al. (2015). "A novel multiple-stage antimalarial agent that inhibits protein synthesis." Nature, 522, 315–320. Link

- Foundational paper establishing the quinoline-4-carboxamide scaffold and PfEF2 mechanism.

- Pfitzinger, W. (1886). "Chinolinderivate aus Isatin und Ketonen." Journal für Praktische Chemie, 33, 100.

-

Oliveira, R., et al. (2008). "Synthesis and antimalarial activity of semicarbazone and thiosemicarbazone derivatives." European Journal of Medicinal Chemistry, 43(9), 1983-1988. Link[4]

- Validates the use of formyl-derived thiosemicarbazones as antimalarials.

- Medicines for Malaria Venture (MMV). "DDD107498 (M5717) - Project Profile.

-

Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806. Link

- Standard protocol for the SYBR Green I assay described in Section 5.1.

Sources

- 1. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimalarial activity of semicarbazone and thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chameleon Scaffold: A Technical Guide to the SAR of 2-Substituted Quinoline-4-Carboxamides

Executive Summary: The Privileged Nature of the Scaffold

In the landscape of medicinal chemistry, the quinoline-4-carboxamide core stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets through specific decoration. While the quinoline ring provides a robust aromatic anchor for

This guide deconstructs the Structure-Activity Relationship (SAR) of this scaffold, focusing on its three most significant therapeutic applications: Neurokinin-3 (NK3) receptor antagonism (CNS disorders), PfEF2 inhibition (Malaria), and Antitubercular activity .

Synthetic Access: The Pfitzinger Protocol

To explore this chemical space, a robust synthetic route is required. The Pfitzinger reaction remains the gold standard for accessing 2-substituted quinoline-4-carboxylic acids, which are the precursors to the final carboxamides.

Core Synthesis Workflow

The synthesis relies on the condensation of isatin with a ketone (containing an

Protocol: Synthesis of 2-Phenylquinoline-4-carboxamide

-

Ring Formation (Pfitzinger):

-

Reagents: Isatin (1.0 eq), Acetophenone (1.1 eq), KOH (33% aq. solution), Ethanol.[1]

-

Procedure: Reflux isatin and acetophenone in KOH/EtOH for 12–24 hours. The isatin ring opens to form an isatinate, which condenses with the ketone. Upon acidification (HCl), the 2-phenylquinoline-4-carboxylic acid precipitates.

-

Critical Control Point: Ensure complete acidification (pH < 3) to protonate the carboxylic acid for maximum yield.

-

-

Amide Coupling:

-

Activation: Convert the acid to the acid chloride using Thionyl Chloride (

) or Oxalyl Chloride. Alternatively, use peptide coupling agents (HATU/EDC) for sensitive amines. -

Coupling: React the activated species with the desired primary or secondary amine in DCM/DMF with a base (DIPEA).

-

Synthetic Logic Visualization

The following diagram outlines the divergent synthesis capable of generating libraries for both NK3 and anti-infective screening.

Figure 1: Divergent synthetic pathway utilizing the Pfitzinger reaction to access the 2-substituted quinoline-4-carboxamide core.

SAR Deep Dive: Modulation by Target

The biological output of the quinoline-4-carboxamide is dictated strictly by the interplay between the C2-substituent (Lipophilicity/Sterics) and the Amide moiety (H-bond directionality/Shape).

Target A: NK3 Receptor Antagonists (CNS)

Compounds such as Talnetant (SB-223412) and SB-218795 exemplify this class. The primary goal is blood-brain barrier (BBB) penetration and high affinity for the NK3 G-protein coupled receptor.

-

The C2-Position (The Anchor):

-

Requirement: High lipophilicity and aromaticity.

-

Optimal Groups: Phenyl, 4-biphenylyl, or 3-thienyl.

-

Mechanism: The C2-aryl group occupies a hydrophobic pocket deep within the transmembrane domain of the NK3 receptor. Steric bulk here (e.g., biphenyl) often enhances selectivity over NK1/NK2.

-

-

The Amide (The Address):

-

Requirement: A chiral, bulky substituent.

-

Optimal Groups:

- -

Insight: The stereochemistry at the amide

-carbon is often crucial for locking the conformation that fits the receptor's extracellular loop interface.

-

Target B: Antimalarial Agents (PfEF2 Inhibition)

The discovery of DDD107498 revealed that this scaffold could inhibit Plasmodium falciparum translation elongation factor 2 (PfEF2).[2]

-

The C2-Position:

-

Trend: Heteroaromatic or substituted phenyl rings that balance solubility with permeability.

-

-

The Amide:

-

Requirement: Often involves solubilizing groups (e.g., pyrrolidine, morpholine side chains) to prevent the high lipophilicity associated with the quinoline core from compromising oral bioavailability.

-

-

Mechanism: Unlike the NK3 ligands which target a GPCR, these molecules bind to the ribosome-associated GTPase, locking the ribosome in a specific state.

Target C: Antitubercular Activity (Gyrase/ATP Synthase)

Derivatives of 2-substituted quinoline-4-carboxamides have shown potent MICs against M. tuberculosis.

-

SAR Trends:

-

C2-Position: Long alkyl chains or specific lipophilic aryl groups can enhance penetration through the mycolic acid cell wall.

-

Ring Substitution: Halogenation (F, Cl) at positions 6 or 7 of the quinoline ring often improves metabolic stability and potency (a common trend in quinolone antibiotics, though the mechanism here is distinct).

-

Quantitative Data Summary

The following table contrasts the SAR requirements for the two primary therapeutic areas derived from this scaffold.

| Feature | NK3 Receptor Antagonist (e.g., SB-218795) | Antimalarial (e.g., DDD107498) |

| Primary Target | Human NK3 Receptor (GPCR) | P. falciparum EF2 (GTPase) |

| C2 Substituent | Lipophilic Aromatic (Phenyl, Biphenyl) | Heteroaryl/Aryl (often with polar handles) |

| Amide Substituent | Chiral Benzylic or bulky cycloalkyl | Solubilizing amines (e.g., pyrrolidine-ethyl) |

| Quinoline Ring | Unsubstituted or 6-Methyl/Methoxy | Often Halogenated (F/Cl) for metabolic stability |

| Key Physicochemical | High LogP (~3-5) for CNS penetration | Moderate LogP (2-4), High Solubility |

| Activity Metric |

Master SAR Map

The diagram below visualizes the "Decision Tree" for medicinal chemists working with this scaffold.

Figure 2: Structure-Activity Relationship map illustrating how specific modifications drive the scaffold toward distinct therapeutic endpoints.

Experimental Protocol: NK3 Binding Assay (Self-Validating)

To validate the activity of synthesized 2-phenylquinoline-4-carboxamides, a competitive radioligand binding assay is standard.

Principle: Displacement of

Protocol Steps:

-

Membrane Preparation: Harvest hNK3-CHO cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM

). Centrifuge at 40,000 x g to isolate membranes. -

Incubation:

-

In a 96-well plate, add:

- Test Compound (dissolved in DMSO, serial dilutions).

-

Radioligand (

-

Membrane suspension (

-

Non-specific binding control: Include wells with

unlabelled Senktide or Talnetant.

-

-

Equilibrium: Incubate for 60–90 minutes at room temperature (

). -

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail. Count radioactivity (CPM).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

. Convert to

References

-

Discovery of the Quinoline-4-carboxamide Framework (NK3)

-

Antimalarial Activity (DDD107498)

-

Synthesis (Pfitzinger Reaction)

-

Antitubercular Applications

- Title: Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review.

- Source: European Journal of Medicinal Chemistry / PMC

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a novel class of selective non-peptide antagonists for the human neurokinin-3 receptor. 1. Identification of the 4-quinolinecarboxamide framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Formylquinoline-4-carboxamide as a pharmacophore for drug discovery

Executive Summary

In the landscape of nitrogen-heterocycle drug discovery, the 2-formylquinoline-4-carboxamide scaffold represents a "privileged structure" acting as a dual-function pharmacophore. It serves simultaneously as a tunable electrophilic warhead for covalent inhibition of cysteine/serine proteases and as a linchpin intermediate for Diversity-Oriented Synthesis (DOS).

This guide deconstructs the electronic and steric properties of this scaffold, details the rigorous synthetic protocols for its generation and diversification, and analyzes its validated biological efficacy in antimalarial and antitubercular applications.

Part 1: The Pharmacophore Architecture

The this compound is not merely a structural skeleton; it is an electronic system designed for specific molecular recognition.

Electronic and Structural Analysis

The scaffold derives its potency from the interplay between three distinct zones:

-

The Quinoline Core (π-Stacking Intercalator): The bicyclic aromatic system provides the lipophilic driving force for binding pocket entry. The nitrogen atom at position 1 acts as a hydrogen bond acceptor (

), crucial for orienting the molecule within the active site. -

The 4-Carboxamide (The "Anchor"): Positioned at C4, the carboxamide group (

) mimics the peptide backbone. It functions as a bidentate H-bond donor/acceptor, often anchoring the ligand to the backbone carbonyls or amines of the target protein (e.g., in the ATP-binding pocket of kinases or the S1' subsite of proteases). -

The 2-Formyl Group (The "Warhead" or "Handle"):

-

As a Warhead: The C2 aldehyde is a soft electrophile. In specific enzymatic pockets (e.g., Cysteine proteases like Falcipain-2), it can undergo reversible nucleophilic attack by the catalytic thiolate, forming a hemithioacetal transition state mimic.

-

As a Synthetic Handle: It allows for the rapid generation of Schiff bases (hydrazones/imines), which are historically validated for antimicrobial activity due to their ability to chelate metal ions (Fe, Zn) essential for microbial metalloenzymes.

-

Part 2: Synthetic Protocol & Validation

The synthesis of this compound requires a sequence that preserves the oxidation state of the aldehyde while establishing the amide bond. Below is the optimized Pfitzinger-SeO₂ Oxidation Protocol .

Step-by-Step Methodology

Reaction Scheme Overview:

Isatin

Stage 1: Scaffold Construction (Pfitzinger Reaction)

-

Reagents: Isatin (1.0 eq), Acetone (excess), KOH (33% aq).

-

Procedure:

-

Suspend Isatin in acetone.

-

Add 33% KOH dropwise at

to mitigate exotherm. -

Reflux for 12 hours. The condensation of isatin with acetone yields the 2-methylquinoline-4-carboxylic acid.

-

Critical Step: Acidify with glacial acetic acid to pH 4-5 to precipitate the free acid. Filtration yields the crude solid.

-

Stage 2: Amidation (The Solubility Switch)

-

Reagents: 2-Methylquinoline-4-carboxylic acid, CDI (1.1 eq) or HATU,

or primary amine. -

Rationale: Converting the acid to the amide increases metabolic stability and alters solubility.

-

Protocol:

-

Activate the carboxylic acid in DMF using CDI (Carbonyldiimidazole) for 1 hour at RT.

-

Bubble anhydrous ammonia gas or add ammonium hydroxide.

-

Precipitate with water. The 2-methyl-4-carboxamide is generally water-insoluble.

-

Stage 3: Riley Oxidation (The Formyl Installation)

-

Reagents: 2-Methylquinoline-4-carboxamide, Selenium Dioxide (

, 1.2 eq), 1,4-Dioxane/Water (95:5). -

Procedure:

-

Dissolve the precursor in wet dioxane (water is essential to prevent polymer formation).

-

Add

and reflux for 4–6 hours. -

Purification (Critical): Filter through Celite to remove red selenium metal. The filtrate is concentrated and recrystallized from Ethanol/Hexane.

-

Validation:

-NMR will show the diagnostic aldehyde singlet at

-

Part 3: Mechanism of Action & Signaling Pathways

The biological utility of this pharmacophore bifurcates into Covalent Inhibition and Metal Chelation .

Pathway Visualization

The following diagram illustrates the dual mechanism: (1) The aldehyde acting as a trap for Cysteine proteases (e.g., in Malaria parasites) and (2) The formation of hydrazone derivatives for metalloprotease inhibition.

Figure 1: Dual mechanistic pathways of the this compound scaffold: Direct covalent trapping of cysteine proteases and derivatization for metallo-chelation.

Part 4: Biological Efficacy & Case Studies[1]

The 2-formyl group is rarely the endpoint; it is the generator of high-affinity ligands. The data below highlights the efficacy of derivatives generated directly from the this compound parent.

Antimalarial Activity (Plasmodium falciparum)

Quinoline-4-carboxamides have shown potent inhibition of PfA-M1 (Aminopeptidase) and PfEF2 (Elongation Factor 2).

| Compound Derivative | R-Group (at C2-Formyl) | Target | IC50 / EC50 | Mechanism |

| Precursor | -CHO (Aldehyde) | Cysteine Proteases | ~5.0 | Reversible Covalent |

| Derivative A | -CH=N-NH-CS-NH2 (Thiosemicarbazone) | PfA-M1 (Zn Metalloprotease) | 0.25 | Metal Chelation + Pocket Occ. |

| Derivative B | -CH=N-NH-Ph (Phenylhydrazone) | Hemozoin Formation | 1.2 | Heme Stacking |

| DDD107498 | (Optimized Analog) | PfEF2 | ~1.0 nM | Protein Synthesis Inhibition |

Data synthesized from recent SAR studies on quinoline-4-carboxamides [1, 2].

Antitubercular Activity (Mycobacterium tuberculosis)

The scaffold targets the FadD32 enzyme and DprE1 (via structural analogy to quinoxalines).

| Compound | Substitution | MIC ( | Toxicity (CC50) |

| Q-4-Carboxamide | 2-Formyl (Parent) | >10 | Low |

| Hydrazone-1 | 2-(Chlorobenzylidene)hydrazide | 1.00 | >100 |

| Amide Analog | 2-Adamantyl (via aldehyde) | 3.12 | Moderate |

Key Insight: The 2-formyl group allows for the attachment of bulky lipophilic groups (like adamantane or substituted phenyls) via hydrazone linkages, which are required to penetrate the waxy mycobacterial cell wall [4, 5].

Part 5: Strategic Recommendations

For drug discovery programs utilizing this pharmacophore:

-

Manage Reactivity: The 2-formyl group is prone to oxidation to the carboxylic acid (inactive) in vivo. It must be either (a) used as a "warhead" in a prodrug strategy or (b) immediately derivatized to a hydrazone, oxime, or amine.

-

Solubility Optimization: The flat quinoline ring suffers from poor aqueous solubility. Use the 4-carboxamide nitrogen to introduce solubilizing tails (e.g., morpholine or piperazine side chains) [2].

-

Safety: Aldehydes can form non-specific adducts with plasma proteins (Schiff bases). Verify selectivity early using a "thiol reactivity assay" (e.g., incubation with glutathione) to ensure the warhead is not too promiscuous.

References

-

In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Arabian Journal of Chemistry, 2026.

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 2017.

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity, 2025.[1]

-

Discovery of heterocyclic replacements for the coumarin core of anti-tubercular FadD32 inhibitors. Journal of Medicinal Chemistry, 2018.

-

Natural and Synthetic Quinoline Derivatives as Antituberculosis Agents. Austin Journal of Pharmacology and Therapeutics, 2016.

Sources

Literature review on 2-formylquinoline derivatives synthesis

Executive Summary

2-Formylquinoline (quinoline-2-carboxaldehyde) is a pivotal electrophilic pharmacophore in medicinal chemistry. It serves as the critical intermediate for Schiff bases, hydrazones, and thiosemicarbazones—classes of compounds exhibiting potent antimalarial, anticancer, and antibacterial properties.

Despite its structural simplicity, the synthesis of 2-formylquinoline from its precursor, 2-methylquinoline (Quinaldine), presents specific challenges: over-oxidation to quinaldic acid and selectivity issues during radical halogenation. This guide synthesizes the most robust methodologies, transitioning from the "Gold Standard" Selenium Dioxide oxidation to emerging Green Chemistry protocols, providing researchers with self-validating workflows for high-purity isolation.

The Synthetic Landscape: Methodological Comparison

The synthesis of 2-formylquinoline generally proceeds via the functionalization of the C2-methyl group. The choice of method depends heavily on the available equipment (microwave vs. standard reflux) and tolerance for toxic reagents (Selenium vs. Iron).

| Method | Reagents | Key Mechanism | Yield | Green Metric |

| Riley Oxidation | Enamine-type attack / Ene-reaction | 65-85% | Low (Se toxicity) | |

| Radical Halogenation | NBS, AIBN, | Radical Chain / Hydrolysis | 50-60% | Low (Atom economy) |

| Aerobic Catalysis | C-H Activation | 70-90% | High (Water byproduct) | |

| Microwave Assisted | Dielectric Heating | 80-92% | High (Energy efficiency) |

The Gold Standard: Selenium Dioxide (Riley) Oxidation[1]

The oxidation of active methyl groups on N-heterocycles using Selenium Dioxide (

Mechanistic Insight

Unlike the standard allylic oxidation of alkenes, the oxidation of 2-methylquinoline proceeds via the enamine tautomer . The nitrogen atom of the quinoline ring activates the C2-methyl protons, allowing for tautomerization.

Visualization: The Reaction Pathway[2]

Figure 1: Mechanistic pathway of the Riley Oxidation applied to N-heterocycles.

Validated Protocol ( in Dioxane)

Objective: Synthesis of 2-formylquinoline (10 mmol scale).

Reagents:

-

2-Methylquinoline (1.43 g, 10 mmol)

-

Selenium Dioxide (1.22 g, 11 mmol, 1.1 eq)

-

1,4-Dioxane (20 mL)

-

Water (1 mL) - Critical for preventing over-oxidation.

Step-by-Step Workflow:

-

Preparation: Dissolve

in 1,4-dioxane/water (20:1 v/v) in a round-bottom flask. The presence of water is crucial to facilitate the breakdown of the selenium ester intermediate. -

Addition: Add 2-methylquinoline in a single portion.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: The reaction is complete when the precipitation of black elemental selenium (

) ceases and TLC shows consumption of starting material.

-

-

Filtration: Filter the hot solution through a Celite pad to remove precipitated selenium. Wash the pad with hot dioxane.

-

Isolation: Evaporate the solvent under reduced pressure. The residue is often a yellow oil or solid.

-

Purification: Recrystallize from diethyl ether/hexane or purify via column chromatography (SiO2, Hexane:EtOAc 8:2).

Troubleshooting:

-

Issue: Persistent red/black selenium in product.

-

Solution: Wash the organic layer with sodium thiosulfate solution during workup to reduce residual selenium species.

Alternative: Radical Bromination & Hydrolysis

When

The Challenge of Selectivity

Reaction with N-Bromosuccinimide (NBS) can yield mono-, di-, and tri-bromo products. For aldehyde synthesis, the target is the gem-dibromide (2-(dibromomethyl)quinoline).

Protocol

-

Bromination: Reflux 2-methylquinoline with NBS (2.2 eq) and AIBN (catalytic) in

or Benzene for 6 hours.-

Note: Use a UV lamp to initiate if AIBN is old.

-

-

Hydrolysis: Treat the crude gem-dibromide with

in aqueous ethanol or aqueous -

Mechanism: The nitrate/carbonate assists in the nucleophilic displacement of bromide by water, forming an unstable gem-diol which collapses to the aldehyde.

Emerging Green Methodologies

Iron-Catalyzed Aerobic Oxidation

Recent advancements (e.g., Green Chemistry, 2013) utilize iron salts to catalyze C-H activation using molecular oxygen as the oxidant.

-

Catalyst:

or Iron-based nanocomposites (e.g., -

Conditions: Solvent-free or aqueous media,

, air bubbling. -

Advantage: Water is the only byproduct; avoids toxic selenium waste.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the condensation of anilines with crotonaldehyde or the oxidation steps.

-

Protocol: 2-Methylquinoline +

(neat) irradiated at 300W for 2 minutes. -

Result: Yields improve to >90% with significantly reduced reaction times compared to thermal reflux.

Application: Thiosemicarbazone Synthesis (Antitumor)[4]

2-Formylquinoline is primarily synthesized to create tridentate ligands (N-N-S donors) for metal chelation.

Workflow Visualization

Figure 2: Derivatization workflow for antitumor drug development.

Synthesis of the Thiosemicarbazone

-

Mix: Equimolar 2-formylquinoline and thiosemicarbazide in Ethanol.

-

Catalyst: Add 2-3 drops of Glacial Acetic Acid.

-

Reflux: 2-3 hours. Product usually precipitates as a yellow crystalline solid.

-

Activity: These ligands chelate Iron (Fe) in cancer cells, generating Reactive Oxygen Species (ROS) and inhibiting DNA synthesis.

References

-

Kaplan, H. (1956). The Selenium Dioxide Oxidation of Methyl Groups of Heterocyclic Nitrogen Compounds. Journal of the American Chemical Society. Link

-

Shaikh, N., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research. Link

-

Mrozek-Wilczkiewicz, A., et al. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. European Journal of Medicinal Chemistry. Link

-

Ghasemzadeh, M. A., et al. (2013). Waste-minimized synthesis of C2 functionalized quinolines exploiting iron-catalysed C–H activation. Green Chemistry. Link

-

Zhuravleva, Y. A., et al. (2011).[2] Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates. Russian Journal of Organic Chemistry. Link

Sources

Therapeutic Targets and Mechanisms of Quinoline-4-Carboxamide Analogs

Topic: Therapeutic targets for quinoline-4-carboxamide analogs Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Isomer Distinction

In the landscape of quinoline-based therapeutics, a critical structural distinction dictates biological function. While quinoline-3-carboxamides (e.g., Tasquinimod, Laquinimod) are well-characterized immunomodulators targeting S100A9 and HDACs, quinoline-4-carboxamides represent a distinct pharmacological class.

This guide focuses specifically on the quinoline-4-carboxamide scaffold, a privileged structure with potent activity against malaria (PfEF2 inhibition) and cancer (PDK1/EGFR kinase inhibition) . This document synthesizes the mechanistic basis, structure-activity relationships (SAR), and experimental protocols for validating these targets.

Part 1: The Chemical Scaffold & Synthesis

The quinoline-4-carboxamide core is thermodynamically stable and synthetically accessible, primarily via the Pfitzinger Reaction . This reaction is the industry standard for generating the 2-substituted-quinoline-4-carboxylic acid precursors required for amide coupling.

Synthetic Pathway (Pfitzinger Reaction)

The synthesis involves the condensation of isatin with a ketone in a basic medium.[1][2] This route allows for facile diversity generation at the C2 (via ketone R-group) and C6/C7 (via isatin substitution) positions.

Figure 1: The Pfitzinger reaction pathway for generating the quinoline-4-carboxamide scaffold. The process converts isatin and ketones into the carboxylic acid precursor, which is subsequently amidated.

Part 2: Primary Therapeutic Target — PfEF2 (Malaria)

The most validated target for quinoline-4-carboxamides is Plasmodium falciparum Elongation Factor 2 (PfEF2) . This represents a novel mechanism of action (MOA) distinct from chloroquine or artemisinin.

Mechanism of Action

-

Target: PfEF2, the GTPase responsible for the translocation of the ribosome along mRNA during protein synthesis.[4][6]

-

Binding Mode: Unlike many kinase inhibitors, these analogs do not bind the ATP or GTP pockets. They bind to a unique allosteric pocket on PfEF2, locking the ribosome in a pre-translocation state.

-

Selectivity: High selectivity (>100-fold) for plasmodial EF2 over human EF2, driven by structural divergence in the allosteric domain.

Structure-Activity Relationship (SAR)

-

C4-Amide: Essential for activity. Secondary amides (–CONHR) generally outperform tertiary amides.

-

C2-Position: Aromatic substitutions (e.g., phenyl, pyridyl) enhance lipophilicity and binding affinity.

-

C6/C7-Position: Halogenation (Cl, F) improves metabolic stability (blocking P450 oxidation) and membrane permeability.

Part 3: Secondary Targets — Kinases (Oncology)

In oncology, quinoline-4-carboxamides function as Type I Kinase Inhibitors , targeting the ATP-binding pocket of specific oncogenic kinases.

PDK1 (Phosphoinositide-dependent kinase-1)[8]

-

Role: PDK1 is the "master kinase" of the PI3K/AKT pathway, critical for cancer cell survival and metastasis.

-

Interaction: The quinoline nitrogen (N1) acts as a hydrogen bond acceptor for the backbone NH of Ala162 in the PDK1 hinge region.[7] The 4-carboxamide group forms hydrogen bonds with Lys111 and Asp223 .

-

Potency: Optimized analogs (e.g., N,2-diphenyl-6-substituted derivatives) achieve IC50 values in the low micromolar to nanomolar range (0.96 µM in A549 lung cancer cells).

EGFR (Epidermal Growth Factor Receptor)[10][11][12][13]

-

Activity: Certain 4-carboxamide derivatives inhibit EGFR tyrosine kinase activity, often showing efficacy against gefitinib-resistant mutants.

-

Binding: The scaffold mimics the adenine ring of ATP, competitively inhibiting phosphorylation.

Figure 2: Mechanism of kinase inhibition. The scaffold occupies the ATP pocket, interacting with key hinge and catalytic residues to block downstream survival signaling.

Part 4: Experimental Protocols

Protocol A: Microwave-Assisted Pfitzinger Synthesis

Purpose: Rapid generation of the quinoline-4-carboxylic acid core.

-

Reagents: Dissolve Isatin (1.0 eq) and Ketone (e.g., acetophenone, 1.2 eq) in 33% ethanolic KOH (10 mL/mmol).

-

Reaction: Place in a microwave reactor vessel. Irradiate at 125°C for 10–15 minutes (or reflux for 12h if microwave unavailable).

-

Work-up:

-

Cool reaction mixture to room temperature.

-

Pour into ice-cold water (50 mL).

-

Acidify to pH 2–3 using glacial acetic acid or 10% HCl.

-

The carboxylic acid product will precipitate as a solid.[2]

-

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: In VitroPfEF2 Translation Inhibition Assay

Purpose: Validate PfEF2 as the target by measuring protein synthesis inhibition.

-

System: Use a P. falciparum lysate-based cell-free translation system.

-

Preparation: Incubate parasite lysate with [35S]-Methionine and mRNA template.

-

Treatment: Add the quinoline-4-carboxamide analog at varying concentrations (0.1 nM – 10 µM).

-

Control: Use Cycloheximide (known translation inhibitor) as a positive control.

-

Measurement:

-

Incubate at 37°C for 60 minutes.

-

Precipitate proteins using Trichloroacetic acid (TCA).

-

Filter onto glass fiber filters.

-

Quantify [35S]-Met incorporation via liquid scintillation counting.

-

-

Validation: A specific PfEF2 inhibitor will show dose-dependent reduction in counts without affecting human lysate translation (selectivity check).

Protocol C: PDK1 Kinase Binding Assay (TR-FRET)

Purpose: Determine IC50 against PDK1.

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Reaction: Mix recombinant human PDK1 enzyme (5 nM), Fluorescein-labeled peptide substrate , and ATP (at Km concentration).

-

Inhibitor: Add test compound (dissolved in DMSO).

-

Detection: Add Terbium-labeled anti-phosphopeptide antibody.

-

Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Inhibition results in decreased phosphorylation

decreased antibody binding

-

Part 5: Comparative Data Summary

| Feature | Quinoline-4 -Carboxamides | Quinoline-3 -Carboxamides |

| Primary Indication | Malaria, Oncology (Solid Tumors) | Autoimmune (MS, SLE), Prostate Cancer |

| Key Drugs/Leads | DDD107498, 2-phenyl-4-carboxamides | Tasquinimod, Laquinimod, Linomide |

| Molecular Target | PfEF2 (Malaria), PDK1/EGFR (Cancer) | S100A9 , HDAC4 , S100A8/A9 |

| Binding Site | Allosteric (PfEF2) or ATP-Pocket (Kinases) | S100A9 Interface, HDAC Zinc Domain |

| Mechanism | Protein synthesis inhibition, Kinase blockade | Immunomodulation, Angiogenesis inhibition |

References

-

Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522(7556), 315–320. Link

-

Vennila, K. N., et al. (2018). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1.[8] Bioorganic Chemistry, 81, 184–190. Link

-

BenchChem. Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Link

-

Björk, P., et al. (2014). Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer. Cancer Chemotherapy and Pharmacology, 73(1), 1-8. (Context for 3-carboxamide distinction). Link

-

Ichiishi, N., et al. (2019). Discovery of Quinoline Analogues as Potent Antivirals against Enterovirus D68 (EV-D68). Journal of Medicinal Chemistry, 62(8), 4074-4090. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A novel multiple-stage antimalarial agent that inhibits protein synthesis | Medicines for Malaria Venture [mmv.org]

- 4. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What are PfeEF2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. niab.sciencecentral.in [niab.sciencecentral.in]

- 8. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Formylquinoline-4-carboxamide via Vilsmeier-Haack reaction

Application Note: Synthesis of Functionalized Quinolines via Vilsmeier-Haack Cyclization Focus: 2-Chloro-3-Formylquinoline Scaffolds & Structural Differentiation from 4-Carboxamide Isomers

Executive Summary & Strategic Scope

Objective: To provide a rigorous protocol for the synthesis of formyl-functionalized quinolines using the Vilsmeier-Haack (VH) reaction.

Critical Scientific Distinction: The user requested the synthesis of 2-Formylquinoline-4-carboxamide . It is imperative to clarify the mechanistic limitations of the Vilsmeier-Haack reaction in this context:

-

The Vilsmeier-Haack Regioselectivity: The standard VH cyclization of

-arylacetamides (the Meth-Cohn Synthesis ) exclusively yields 2-chloro-3-formylquinolines . The electrophilic nature of the Vilsmeier reagent targets the electron-rich position ortho to the amine, followed by cyclization at the carbonyl carbon. -

The 4-Carboxamide Challenge: The 4-carboxamide motif is typically accessed via the Pfitzinger reaction (isatin condensation) or Minisci radical substitution , not direct VH formylation. Direct C-formylation of a pre-existing quinoline-4-carboxamide is electronically unfavorable due to ring deactivation.

Therefore, this Application Note details the Meth-Cohn protocol (the gold standard for VH quinoline synthesis) and provides a Strategic Bridge section outlining the correct pathway to the 4-carboxamide isomer to ensure the user achieves the correct structural outcome.

Scientific Foundation: The Meth-Cohn Mechanism

The synthesis of 2-chloro-3-formylquinolines relies on the transformation of acetanilides using the Vilsmeier reagent (DMF/POCl

-

Activation: Formation of the chloroiminium ion (Vilsmeier reagent).[1]

-

Imidoylation: Reaction with the acetanilide amide oxygen.

-

Formylation: Electrophilic attack on the aromatic ring.[3]

-

Cyclization: Intramolecular attack and elimination of HCl/PO

Cl

Pathway Visualization

Figure 1: Mechanistic cascade of the Meth-Cohn synthesis transforming acetanilides into the quinoline core.

Experimental Protocol: Synthesis of 2-Chloro-3-Formylquinoline

This protocol is optimized for reproducibility and scalability. It serves as the primary route for generating formyl-quinolines via VH chemistry.

Reagents & Equipment

-

Substrate: Acetanilide (or substituted derivative, e.g., 4-methoxyacetanilide).

-

Reagent: Phosphorus Oxychloride (POCl

), -

Solvent: Neat (DMF acts as solvent/reagent).

-

Equipment: Round-bottom flask, reflux condenser, CaCl

drying tube, ice bath.

Step-by-Step Methodology

-

Vilsmeier Reagent Formation (In-Situ):

-

In a dry 100 mL round-bottom flask, place 3.0 equiv of anhydrous DMF.

-

Cool to 0–5°C in an ice-salt bath.

-

Add 7.0 equiv of POCl

dropwise over 30 minutes. Caution: Exothermic reaction. Maintain temperature <10°C. -

Stir for 30 minutes at 0°C to ensure formation of the chloroiminium salt (white/yellowish precipitate may form).

-

-

Substrate Addition:

-

Add 1.0 equiv of the acetanilide derivative solid in small portions to the cold reagent mixture.

-

Allow the mixture to warm to room temperature (RT) and stir for 30 minutes.

-

-

Cyclization (The Thermal Step):

-

Heat the reaction mixture to 85–95°C for 4–16 hours.

-

Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The intermediate iminium salts are polar; the final product is less polar.

-

Note: Electron-donating groups (EDGs) on the acetanilide accelerate the reaction (4-6 h); Electron-withdrawing groups (EWGs) require longer times (12-16 h).

-

-

Quenching & Isolation:

-

Cool the dark viscous oil to RT.

-

Pour the mixture slowly onto crushed ice (500 g) with vigorous stirring. Caution: Hydrolysis of excess POCl

is violent. -

Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

-

Neutralize to pH 7–8 using saturated Sodium Acetate (NaOAc) or NaHCO

solution. -

Collect the resulting yellow precipitate by vacuum filtration.

-

-

Purification:

-

Wash the solid copiously with cold water.

-

Recrystallize from Ethanol or Acetonitrile .

-

Yield Expectation: 65–85%.

-

Data Analysis & Validation

The following data summarizes expected outcomes for various substituted acetanilides, validating the protocol's robustness.

| Substrate (R-Acetanilide) | Product (Quinoline Derivative) | Time (h) | Yield (%) | Melting Point (°C) |

| H (Unsubstituted) | 2-Chloro-3-formylquinoline | 16 | 75 | 148–149 |

| 4-Methyl | 2-Chloro-3-formyl-6-methylquinoline | 6 | 82 | 125–127 |

| 4-Methoxy | 2-Chloro-3-formyl-6-methoxyquinoline | 4 | 88 | 110–112 |

| 4-Chloro | 2,6-Dichloro-3-formylquinoline | 12 | 68 | 160–162 |

Table 1: Comparative efficiency of the Vilsmeier-Haack cyclization based on electronic effects of substituents.

Strategic Divergence: Accessing the 4-Carboxamide Isomer

Since the Vilsmeier-Haack reaction yields the 3-formyl isomer, researchers targeting This compound must utilize the Modified Pfitzinger Strategy .

Why VH Fails for the 4-Carboxamide Target

-

Electronic Mismatch: The Vilsmeier reagent is electrophilic.[1] The C4 position of quinoline is electron-deficient, making direct formylation impossible.

-

Functional Group Incompatibility: A primary amide (-CONH

) on the ring would react with the Vilsmeier reagent to form a dimethylamidine side product (

Correct Pathway to this compound

-

Pfitzinger Reaction:

-

React Isatin with Pyruvic Aldehyde (or acetol followed by oxidation) in KOH to yield 2-methylquinoline-4-carboxylic acid .

-

-

Amidation:

-

Convert the carboxylic acid to the amide using SOCl

followed by NH

-

-

SeO

Oxidation:-

Selectively oxidize the activated 2-methyl group to the 2-formyl group using Selenium Dioxide (SeO

) in dioxane.

-

Figure 2: Decision matrix for selecting the correct synthetic strategy based on quinoline substitution patterns.

References

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloro-3-formylquinolines. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link

-

BenchChem. (2025).[1] Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem Application Library. Link

-

Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non-Classical Conditions. International Association of Advanced Materials. Link

-

Organic Chemistry Portal. (2024). Vilsmeier-Haack Reaction: Mechanism and Recent Literature. Organic Chemistry Portal. Link

-

Saudi, M. N. S., et al. (2003).[5] Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. Archiv der Pharmazie. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemijournal.com [chemijournal.com]

- 3. chemijournal.com [chemijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis of 2-Formylquinoline Derivatives

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, with 2-formylquinoline (quinoline-2-carboxaldehyde) serving as a critical intermediate for synthesizing diverse bioactive agents, including antimalarial, anticancer, and antibacterial drugs. Traditional thermal synthesis of this moiety—specifically the Selenium Dioxide (Riley) oxidation of 2-methylquinoline (quinaldine)—is plagued by prolonged reaction times (12–24 hours), incomplete conversion, and the formation of difficult-to-remove selenium tars.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 20 minutes while increasing yield by 20-30%. Furthermore, we provide a downstream protocol for the rapid functionalization of the aldehyde into Schiff bases, demonstrating a complete "Synthesis-to-Screening" workflow.

Mechanistic Principles

The Microwave Advantage: Dielectric Heating

Unlike conventional conductive heating, which relies on thermal transfer through vessel walls, microwave irradiation (2.45 GHz) interacts directly with the reaction matrix.

-

Dipolar Polarization: The solvent (1,4-dioxane/water) and reagents align with the oscillating electric field, generating internal heat via molecular friction.

-

Ionic Conduction: The polar nature of the selenium intermediates enhances coupling efficiency, creating localized "hot spots" that accelerate the rate-determining step of the oxidation.

Chemical Mechanism: The Riley Oxidation

The transformation of the methyl group to an aldehyde proceeds via the Riley oxidation mechanism.[1] Under microwave irradiation, the activation energy for the initial enolization is overcome more rapidly.

Figure 1: Mechanism of the SeO2-mediated oxidation of quinaldine. The rate-limiting enolization and subsequent reductive elimination of selenium are significantly accelerated by MW irradiation.

Experimental Protocols

Protocol A: Synthesis of 2-Formylquinoline (The Core)

Objective: Selective oxidation of 2-methylquinoline to 2-formylquinoline without over-oxidation to the carboxylic acid.

Materials:

-

2-Methylquinoline (Quinaldine): 1.0 mmol (143 mg)

-

Selenium Dioxide (SeO₂): 1.2 mmol (133 mg)

-

Solvent: 1,4-Dioxane : Water (95:5 v/v) - Note: Water is critical to prevent polymer formation.

-

Vessel: 10 mL Microwave-transparent pressure vial (Borosilicate).

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave vial, dissolve Quinaldine (1.0 mmol) in 4 mL of Dioxane/Water mixture.

-

Reagent Addition: Add SeO₂ (1.2 mmol) in a single portion. Safety: SeO₂ is toxic; handle in a fume hood.

-

Sealing: Cap the vial with a PTFE-lined septum and place it in the microwave reactor cavity.

-

Irradiation (Method):

-

Mode: Dynamic Power (maintaining target temperature).

-

Temperature: 110°C.

-

Ramp Time: 2 minutes.

-

Hold Time: 15 minutes.

-

Stirring: High (magnetic stir bar).

-

Max Power: Set to 300W (to prevent overshoot).

-

-

Workup:

-

Allow the vial to cool to 50°C (approx. 3 mins).

-

Filter the mixture through a Celite pad to remove the precipitated black Selenium metal. Wash the pad with Ethyl Acetate (20 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 8:2) yields the pure aldehyde as a light yellow solid.

-

Protocol B: Rapid Derivatization (Schiff Base Formation)

Objective: Condensation of the synthesized 2-formylquinoline with an amine (e.g., 4-fluoroaniline) to screen for biological activity.

Materials:

-

2-Formylquinoline (from Protocol A): 0.5 mmol

-

4-Fluoroaniline: 0.5 mmol

-

Catalyst: Glacial Acetic Acid (2 drops)

-

Solvent: Ethanol (2 mL)

Step-by-Step Methodology:

-

Mix: Combine aldehyde and amine in a 4 mL microwave vial with Ethanol. Add acetic acid.

-

Irradiation:

-

Temp: 85°C.

-

Time: 3 minutes.

-

-

Isolation: Cool the vial in an ice bath. The Schiff base typically precipitates out. Filter, wash with cold ethanol, and dry. Recrystallization from ethanol if necessary.[2]

Results & Validation

Comparative Analysis: Thermal vs. Microwave

The following data highlights the efficiency gains using the MW protocol compared to standard reflux conditions (Oil bath, 110°C).

| Parameter | Thermal Reflux (Conventional) | Microwave (Protocol A) | Improvement Factor |

| Reaction Time | 16 Hours | 15 Minutes | 64x Faster |

| Yield | 55 - 62% | 88 - 92% | +30% Yield |

| Purity (Crude) | Low (Requires heavy purification) | High (Clean conversion) | Simplified Workup |

| Energy Usage | High (Continuous heating) | Low (Targeted energy) | Green Profile |

Workflow Visualization

Figure 2: Integrated workflow for the synthesis and purification of 2-formylquinoline derivatives.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old SeO₂ reagent (hydrated). | Use freshly sublimed SeO₂ or increase equivalents to 1.5 eq. |

| Over-oxidation (Acid formation) | Temperature too high or excess water. | Reduce Temp to 100°C; Ensure Dioxane:Water ratio is strictly 95:5. |

| Vessel Over-pressure | Decomposition of Dioxane. | Ensure reaction volume does not exceed 60% of vial capacity. Use a modern MW system with active pressure management. |

| Tarry Product | Thermal runaway. | Use "PowerMax" or "Simultaneous Cooling" features if available to keep power constant while managing temp. |

References

-

Riley Oxidation Mechanism & MW Acceleration National Institutes of Health (NIH). (2020).[3][4] "Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins." [Link]

-

Schiff Base Synthesis from 2-Formylquinoline ACS Omega. (2022).[3][5] "Microwave-Assisted Rapid and Green Synthesis of Schiff Bases." [Link]

-

Biological Relevance of 2-Formylquinoline Derivatives Journal of Medicinal Chemistry. (2006).[3][6][7] "Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors." [Link]

-

Solvent-Free MW Synthesis of Quinaldine (Precursor) Indian Academy of Sciences. (2008).[7] "One-pot synthesis of quinaldine derivatives by using microwave irradiation." [Link]

Sources

- 1. Riley oxidation - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

Application Note: Strategic Functionalization of the 2-Formyl Group in Quinoline Scaffolds

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a cornerstone in medicinal chemistry, underpinning drugs ranging from antimalarials (Chloroquine) to modern kinase inhibitors. Among its derivatives, quinoline-2-carboxaldehyde (2-formylquinoline) serves as a critical "linchpin" intermediate. Its C-2 positioned aldehyde group offers unique reactivity due to the electron-withdrawing nature of the adjacent ring nitrogen, making it highly susceptible to nucleophilic attack and condensation reactions.

This guide provides a rigorous technical roadmap for functionalizing the 2-formyl group. Unlike generic organic synthesis texts, we focus on high-value transformations relevant to drug discovery: C=N bond formation (Schiff bases), C=C bond formation (Knoevenagel condensation), and Multicomponent Reactions (MCRs) for rapid complexity generation.

Strategic Reaction Pathways

The reactivity of quinoline-2-carboxaldehyde is defined by the polarization of the carbonyl group, enhanced by the inductive effect of the quinoline nitrogen. This allows for facile functionalization under mild conditions.

Pathway Analysis[1][2]

-

Pathway A: C=N Bond Formation (Schiff Bases/Hydrazones)

-

Pathway B: C=C Bond Formation (Knoevenagel/Wittig)

-

Pathway C: Multicomponent Reactions (Groebke-Blackburn-Bienaymé)

Visual Workflow & Decision Tree

The following diagram illustrates the divergent synthesis pathways starting from the parent scaffold.

Figure 1: Divergent synthetic pathways for quinoline-2-carboxaldehyde functionalization.

Detailed Experimental Protocols

Pre-requisite: Synthesis of Starting Material

Commercially available quinoline-2-carboxaldehyde can be expensive or impure. A robust lab-scale synthesis involves the selective oxidation of quinaldine (2-methylquinoline) using Selenium Dioxide (SeO₂).

Protocol 0: SeO₂ Oxidation of Quinaldine

-

Reagents: Quinaldine (10 mmol), SeO₂ (11 mmol), 1,4-Dioxane (20 mL), Water (1 mL).

-

Procedure: Reflux the mixture at 100°C for 4 hours. The reaction turns black as Se metal precipitates.

-

Workup: Filter hot through Celite to remove Selenium. Concentrate filtrate.

-

Purification: Recrystallize from hexane/EtOAc or purify via silica column (Hex:EtOAc 8:2).

-

Validation: 1H NMR (CDCl3) signal at ~10.2 ppm (s, 1H, CHO).

Protocol A: Schiff Base Ligand Synthesis

Target: (E)-N-((quinolin-2-yl)methylene)aniline derivatives

Rationale: The imine bond (-CH=N-) is isosteric with the carbonyl group but offers tunable electronics via the amine component. This protocol uses ethanol as a green solvent with acid catalysis.

Materials:

-

Quinoline-2-carboxaldehyde (1.0 equiv)

-

Substituted Aniline (e.g., 4-methoxy aniline) (1.0 equiv)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Cat. 2-3 drops)

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of quinoline-2-carboxaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.0 mmol of the aniline derivative.

-

Catalysis: Add 2 drops of glacial acetic acid.

-

Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexane). The product often precipitates as a solid during reflux.

-

Isolation: Cool to room temperature. Filter the precipitate.[8]

-

Purification: Wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.

-

Yield Expectation: 85–95%.

Protocol B: Knoevenagel Condensation

Target: 2-(Quinolin-2-ylmethylene)malononitrile

Rationale: This reaction extends the carbon skeleton, creating a conjugated system. The electron-deficient quinoline ring makes the aldehyde highly reactive toward active methylenes like malononitrile.

Materials:

-

Quinoline-2-carboxaldehyde (1.0 equiv)

-

Malononitrile (1.1 equiv)

-

Ethanol (Solvent)

-

Piperidine (Base Catalyst, 0.1 equiv)

Step-by-Step:

-

Setup: In a 25 mL flask, combine quinoline-2-carboxaldehyde (1.0 mmol) and malononitrile (1.1 mmol, 73 mg) in 5 mL Ethanol.

-

Initiation: Add 10 µL (approx. 1-2 drops) of piperidine.

-

Reaction: Stir at room temperature for 30–60 minutes. A color change (often yellow/orange) and heavy precipitation are observed rapidly due to the high reactivity.

-

Completion: Verify by TLC. If starting material remains, heat to 50°C for 15 mins.

-

Workup: Filter the solid product. Wash with water (to remove piperidine salts) and cold ethanol.

-

Yield Expectation: >90%.

Protocol C: Groebke-Blackburn-Bienaymé (GBB) Reaction

Target: 3-(Quinolin-2-yl)imidazo[1,2-a]pyridine derivatives

Rationale: This is an advanced MCR where quinoline-2-carboxaldehyde acts as the electrophilic carbonyl component. It reacts with a 2-aminoazine and an isocyanide to form a fused imidazole ring, linking two heterocyclic systems in one step.

Materials:

-

Quinoline-2-carboxaldehyde (1.0 equiv)

-

2-Aminopyridine (1.0 equiv)

-

tert-Butyl Isocyanide (1.1 equiv)

-

Scandium(III) Triflate [Sc(OTf)₃] (5 mol%) OR Glacial Acetic Acid (10 mol%)

-

Methanol or Dichloromethane (DCM)

Step-by-Step:

-

Mixing: Dissolve quinoline-2-carboxaldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in 3 mL of DCM (or MeOH). Stir for 10 mins to allow pre-formation of the imine intermediate.

-

Addition: Add tert-butyl isocyanide (1.1 mmol) followed by the catalyst (Sc(OTf)₃ or AcOH).

-

Reaction: Stir at room temperature for 12 hours. (Microwave option: 100°C for 20 mins in a sealed vial for rapid synthesis).

-

Workup: Evaporate solvent.

-

Purification: The product is often a viscous oil or solid requiring Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

-

Yield Expectation: 60–80%.

Data Summary & Optimization Table

| Parameter | Protocol A (Schiff Base) | Protocol B (Knoevenagel) | Protocol C (GBB MCR) |

| Key Reagent | Primary Amine | Active Methylene (CN/COOR) | Isocyanide + 2-Aminoazine |

| Catalyst | Acetic Acid (Weak Acid) | Piperidine (Weak Base) | Lewis Acid (Sc(OTf)₃) or Brønsted Acid |

| Temp/Time | Reflux / 2-4 h | RT / 0.5-1 h | RT (12h) or MW (20 min) |

| Typical Yield | High (85-95%) | Very High (>90%) | Moderate-Good (60-80%) |

| Critical Factor | Removal of water drives equilibrium | Base strength (avoid strong bases to prevent polymerization) | Concentration (keep high, ~0.5M) |

Troubleshooting & Expert Insights

-

Aldehyde Purity: Quinoline-2-carboxaldehyde oxidizes to the carboxylic acid upon prolonged air exposure. If your starting material is a dark brown solid rather than a yellow/tan solid/oil, purify it (Protocol 0) before use. Acid impurities will kill the basic catalyst in Protocol B.

-

Water Management: In Schiff base formation (Protocol A), if the reaction stalls, add molecular sieves (4Å) or use a Dean-Stark trap (if scaling up in toluene) to remove water.

-

GBB Reaction Selectivity: The GBB reaction is generally regioselective for the 3-aminoimidazo[1,2-a]pyridine isomer. However, steric bulk on the 2-aminopyridine can affect yields.

-

Safety: Selenium dioxide (Protocol 0) is toxic.[3] Isocyanides (Protocol C) have a foul odor; work in a well-ventilated fume hood.

References

-

Synthesis of Starting Material (SeO2 Oxidation): Shaikh, N., et al. "Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines."[2] Journal of Chemical Research, 2006.

-

Schiff Base Applications: Thorat, B. R., et al. "Synthesis and Fluorescence Properties of Schiff Bases of 2-chloro-3-formylquinoline." Research Journal of Pharmacy and Technology, 2012.

-

Knoevenagel Condensation: "Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde." BenchChem Protocols.

-

Groebke-Blackburn-Bienaymé Reaction: Boltjes, A., & Dömling, A.[1][6][9] "The Groebke-Blackburn-Bienaymé Reaction."[6][10] European Journal of Organic Chemistry, 2019.[6]

-

Medicinal Chemistry of Quinolines: Yadav, P., & Shah, K. "Recent advances in functionalized quinoline scaffolds and hybrids." RSC Advances, 2022.

Sources

- 1. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. adichemistry.com [adichemistry.com]

- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. pure.rug.nl [pure.rug.nl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]

- 10. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Procedure for converting 2-methylquinoline to 2-formylquinoline-4-carboxamide

This Application Note is designed for researchers in medicinal chemistry and drug development. It details the specific synthetic pathway for converting the commercially available scaffold 2-methylquinoline (Quinaldine) into the highly functionalized intermediate 2-formylquinoline-4-carboxamide .

Executive Summary

Converting 2-methylquinoline (1) to This compound (5) presents a dual synthetic challenge:

-

Regioselective C4-Functionalization: The pyridine ring of quinoline is electron-deficient, making direct electrophilic substitution at C4 difficult. The C2-methyl group blocks the standard Reissert reaction pathway.

-

Chemoselective Oxidation: The C2-methyl group must be oxidized to an aldehyde (formyl) without over-oxidation to the carboxylic acid or degradation of the newly installed C4-amide.

This protocol utilizes an N-oxide activation strategy to install the C4 functionality via a chlorination-cyanation sequence, followed by a Riley Oxidation to generate the aldehyde.

Retrosynthetic Analysis

The synthesis is disconnected into three phases:

-

Phase 1: Activation of the quinoline ring via N-oxidation and regioselective chlorination.

-

Phase 2: Installation of the amide motif via palladium-catalyzed cyanation and hydrolysis.

-

Phase 3: Selective oxidation of the C2-methyl group using Selenium Dioxide (SeO2).

Figure 1: Retrosynthetic pathway utilizing N-oxide activation for C4 functionalization.

Detailed Experimental Protocols

Phase 1: Ring Activation & C4-Chlorination

Objective: Convert 2-methylquinoline to 4-chloro-2-methylquinoline. Mechanism: The N-oxide makes the C4 position susceptible to nucleophilic attack during the rearrangement with POCl3.

Step 1.1: N-Oxidation

-

Reagents: 2-Methylquinoline (1.0 eq), m-CPBA (1.2 eq, 70-75%), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-methylquinoline in DCM (0.5 M) at 0°C.

-

Add m-CPBA portion-wise over 30 minutes.

-

Warm to room temperature (RT) and stir for 4-6 hours (monitor by TLC).

-

Workup: Wash with 10% Na2CO3 (x3) to remove m-chlorobenzoic acid. Dry organic layer over Na2SO4 and concentrate.

-

Yield Target: >90% (Off-white solid).

-

Step 1.2: Regioselective Chlorination (Meisenheimer-type)

-

Reagents: 2-Methylquinoline N-oxide (1.0 eq), Phosphorus Oxychloride (POCl3, 5.0 eq).

-

Procedure:

-

Cool POCl3 to 0°C under Argon.

-

Add N-oxide portion-wise (exothermic).

-

Heat to reflux (100°C) for 2-4 hours. Note: The C2-methyl group directs chloride attack to C4 due to steric blocking of C2.

-

Quench: Pour the reaction mixture slowly onto crushed ice/NH4OH (maintain pH > 8).

-

Extraction: Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc).

-

Product: 4-Chloro-2-methylquinoline .

-

Phase 2: Functional Group Installation (The Amide)

Objective: Convert the chloride to a nitrile, then hydrolyze to the primary amide.

Step 2.1: Palladium-Catalyzed Cyanation

Note: Classical nucleophilic substitution is difficult on quinolines; Pd-catalysis is preferred for high yields.

-

Reagents: 4-Chloro-2-methylquinoline (1.0 eq), Zn(CN)2 (0.6 eq), Pd2(dba)3 (2 mol%), dppf (4 mol%), Zn dust (10 mol%), DMF (anhydrous).

-

Procedure:

-

Degas DMF with Argon for 30 mins.

-

Combine all reagents in a sealed tube/pressure vial.

-

Heat at 120°C for 12-16 hours.

-

Workup: Dilute with EtOAc, wash with water and brine.

-

Safety: Treat aqueous waste with bleach to neutralize cyanide.

-

Product: 2-Methylquinoline-4-carbonitrile .

-

Step 2.2: Controlled Hydrolysis

Critical: We need the primary amide (-CONH2), not the acid.

-

Reagents: Nitrile intermediate, 30% H2O2 (10 eq), K2CO3 (2.0 eq), DMSO/Water (4:1).

-

Procedure:

-

Dissolve nitrile in DMSO/Water at 0°C.

-

Add K2CO3 followed by H2O2 dropwise.

-

Stir at RT for 2-4 hours. (Monitor closely; stop before conversion to carboxylic acid).

-

Precipitation: Pour into ice water. The amide usually precipitates as a white solid. Filter and dry.

-

Product: 2-Methylquinoline-4-carboxamide .

-

Phase 3: Oxidative Transformation (Riley Oxidation)

Objective: Selectively oxidize the activated C2-methyl group to an aldehyde without affecting the amide.

Step 3.1: Selenium Dioxide Oxidation

-

Reagents: 2-Methylquinoline-4-carboxamide (1.0 eq), Selenium Dioxide (SeO2, 1.1 - 1.3 eq), 1,4-Dioxane/Water (95:5).

-

Rationale: Dioxane is the solvent of choice for Riley oxidations. The presence of a small amount of water prevents the formation of acetals/polymers but requires careful monitoring to avoid over-oxidation to the acid.

-

Procedure:

-

Suspend the starting material and SeO2 in Dioxane/Water.

-

Heat to reflux (100°C) with vigorous stirring.

-

Monitoring: Reaction typically takes 2-6 hours. Monitor by HPLC or TLC. Look for the appearance of the aldehyde peak (approx 10 ppm in 1H NMR).

-

Hot Filtration: Filter the hot mixture through Celite to remove reduced Selenium (black solid).

-

Purification: Concentrate filtrate. Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH).

-

Final Product: This compound .

-

Data Summary & Quality Control

| Intermediate | Key 1H NMR Signal (CDCl3/DMSO) | Expected Appearance |

| 2-Methylquinoline N-oxide | Shift of C2-Me protons downfield; aromatic shifts. | Off-white solid |

| 4-Chloro-2-methylquinoline | Loss of C4-H signal; C2-Me singlet ~2.7 ppm. | White/Pale yellow solid |

| 2-Methyl-4-carboxamide | Broad singlets (NH2) ~7.5-8.0 ppm; C2-Me ~2.7 ppm. | White solid |

| 2-Formyl-4-carboxamide | Aldehyde singlet (-CHO) at ~10.1 ppm. | Yellowish solid |

Troubleshooting The Riley Oxidation

-

Problem: Over-oxidation to 2-carboxylic acid.

-

Solution: Reduce reaction time; use stoichiometric SeO2 (1.1 eq) rather than excess; ensure water content in Dioxane is <5%.

-

Problem: Incomplete reaction.

-

Solution: Add SeO2 in portions (0.5 eq at t=0, 0.5 eq at t=2h).

Reaction Workflow Diagram

Figure 2: Step-by-step chemical workflow for the conversion.

References

-

Riley Oxidation of Heterocycles

- Shaikh, N., et al. "Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines." Journal of Chemical Research (2000).

- Ochiai, E. "Aromatic Amine Oxides." Elsevier (1967). (Classic text on N-oxide rearrangements).

-

Palladium-Catalyzed Cyanation of Heteroaryl Chlorides

- Jin, F., et al. "A highly efficient system for the palladium-catalyzed cyanation of aryl halides.

- Hydrolysis of Nitriles to Amides: Katritzky, A. R., et al. "Efficient conversion of nitriles to amides with basic hydrogen peroxide." Synthesis (1989).

Troubleshooting & Optimization

Improving water solubility of 2-Formylquinoline-4-carboxamide derivatives

Welcome to the Technical Support Center for Quinoline Scaffolds .

This guide addresses the physicochemical challenges associated with 2-Formylquinoline-4-carboxamide derivatives . These compounds present a "double-bind" scenario in drug development: the planar quinoline core drives poor aqueous solubility via

Quick Navigation

Decision Matrix: Choose Your Solubility Strategy

Before starting wet-lab work, determine whether you can modify the molecule or if you are locked into a specific parent structure.[1]

Figure 1: Strategic decision tree for solubility enhancement of quinoline-4-carboxamides.

Module 1: Chemical Modifications (The "Root Cause" Fix)

If you are in the Lead Optimization phase, structural modification is the most robust solution.

Salt Formation (Targeting the Quinoline Nitrogen)

The quinoline nitrogen is weakly basic (pKa

-

Recommendation: Avoid weak acids (citric, tartaric) as they may not protonate the quinoline sufficiently to suppress the free base.

-

Top Counter-ions:

-

Methanesulfonate (Mesylate): Often disrupts packing better than halides.

-

Hydrochloride (HCl): Standard, but risk of "common ion effect" in stomach acid (reducing solubility).[1]

-

Warning: Strong acidic conditions can catalyze the degradation of the 2-formyl group. Always verify stability of the salt in solution using LC-MS.

-

Disrupting Molecular Planarity

The flat quinoline rings stack like plates (

-

Strategy: Introduce "out-of-plane" substituents at the R-positions (if SAR permits).

-

Example: Replacing a flat phenyl ring with a morpholine or piperidine moiety significantly disrupts crystal packing and increases solubility [1][3].

Aldehyde Masking (Prodrugs)

The 2-formyl group is hydrophobic and reactive.

-

Strategy: Convert the aldehyde to a gem-diol (hydrate) or a water-soluble acetal .

-

Mechanism: In aqueous media, electron-deficient aldehydes exist in equilibrium with their hydrate form (

).[1] This form is much more soluble. You can shift this equilibrium by adjusting pH, although this may impact biological activity [4].

Module 2: Formulation Strategies (The "Process" Fix)

If the molecule is fixed, use these formulation techniques.

Cyclodextrin Complexation (Gold Standard)

Hydroxypropyl-

-

Why it works: The hydrophobic quinoline core fits inside the CD cavity, while the hydrophilic exterior interacts with water. Crucially, encapsulating the 2-formyl group can protect it from oxidation , solving both solubility and stability issues [5][6].

-

Target Concentration: 10% - 20% (w/v) HP-

-CD in water or saline.

Cosolvent Systems

For early-stage PK studies (IV bolus), use a cosolvent mix to avoid precipitation.[1]

-

Recommended Mix: 5% DMSO + 40% PEG400 + 55% Water.

-

Alert: Add water last and slowly to prevent "crashing out" (amorphous precipitation).

Module 3: Validated Experimental Protocols

Protocol A: Kinetic Solubility Screening (with Stability Check)

Use this to determine the "real" solubility of your compound in biological buffers.

-

Preparation: Prepare a 10 mM stock solution of the derivative in DMSO.

-

Dosing: Spike 5

L of stock into 495 -

Incubation: Shake at 500 rpm for 4 hours at room temperature.

-

Note: Do not shake for 24h initially. The 2-formyl group may oxidize to the carboxylic acid (2-COOH), which has totally different solubility, giving you false data.[1]

-

-

Filtration: Filter using a 0.45

m PVDF filter plate. -

Analysis: Analyze filtrate by HPLC-UV.

-

Critical Step: Check the chromatogram for new peaks. If a peak appears at RRT ~0.8-0.9, it is likely the carboxylic acid oxidation product.

-

Protocol B: Cyclodextrin Complexation (Phase Solubility)

Use this to manufacture a soluble stock for animal studies.

-

Vehicle Prep: Prepare 20% (w/v) HP-

-CD in sterile water. -

Excess Addition: Add the quinoline derivative in excess (e.g., 5 mg/mL) to the vehicle.

-

Equilibration: Vortex for 5 minutes, then sonicate for 10 minutes in a water bath (keep temp < 40°C to prevent aldehyde degradation).

-

Clarification: Centrifuge at 10,000g for 5 minutes.

-

Harvest: Collect the supernatant. This is your soluble drug complex.

Module 4: Troubleshooting & FAQs

Q1: My compound dissolves in DMSO but precipitates immediately upon adding water. Why? A: This is the "Parachute Effect." The compound is stable in the high-energy DMSO state but crashes to its stable crystalline form in water.

-

Fix: Do not add water directly to the DMSO stock. Instead, add the DMSO stock dropwise into a vortexing solution of 20% HP-

-CD . The cyclodextrin captures the molecule before it can crystallize.

Q2: I see a "double peak" in HPLC when dissolving in water/methanol. A: This is likely the equilibrium between the free aldehyde and the hemiacetal/hydrate .

-

Fix: This is not an impurity. To confirm, run the NMR in

. You will likely see two signals for the aldehyde proton. This hydration actually helps solubility.[2]

Q3: The solubility is pH-dependent. What is the optimal pH? A: Quinoline-4-carboxamides are generally more soluble at pH < 4 (protonation of quinoline N) and pH > 10 (deprotonation of amide, if unsubstituted).